molecular formula C14H17N3O B1299395 3-Amino-2-cyclohexylquinazolin-4(3H)-one CAS No. 310437-10-6

3-Amino-2-cyclohexylquinazolin-4(3H)-one

货号: B1299395
CAS 编号: 310437-10-6
分子量: 243.3 g/mol
InChI 键: UTXWCFSTRZXNQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-2-cyclohexylquinazolin-4(3H)-one is a synthetic intermediate belonging to the quinazolin-4(3H)-one class of nitrogen-containing heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . The 3-amino group on the heterocyclic ring is a key functional handle that allows this compound to be used as a versatile synthon for further chemical transformations. It can be readily functionalized, for instance, through the formation of Schiff bases or amides, to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This makes it a valuable building block for generating novel derivatives aimed at drug discovery and development. Quinazolinone derivatives, in general, have demonstrated significant pharmacological potential, including antibacterial, antifungal, and antitumor activities . Research into analogous 4(3H)-quinazolinone compounds has revealed potent antibacterial activity against Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), through the inhibition of penicillin-binding proteins (PBPs) . Structure-activity relationship studies indicate that the nature of the substituent at the 2-position of the quinazolinone core is critical for biological activity, with the cyclohexyl group representing a key structural feature for investigation . The specific this compound is intended for research applications only. It is suitable for use in antibacterial screening assays, the synthesis of more complex heterocyclic systems (such as 1,3,4-oxadiazoles and 1,2,4-triazoles), and as a template for developing novel pharmacologically active agents . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-amino-2-cyclohexylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14(17)18/h4-5,8-10H,1-3,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXWCFSTRZXNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=CC=CC=C3C(=O)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for 3 Amino 2 Cyclohexylquinazolin 4 3h One and Its Analogues

Established Synthetic Routes to Quinazolinone Derivatives

The synthesis of the quinazolinone core is well-documented, with several named reactions and general methods providing access to this versatile scaffold. These foundational routes are crucial for understanding the potential pathways to more complex derivatives like 3-Amino-2-cyclohexylquinazolin-4(3H)-one.

Niementowski Quinazoline (B50416) Synthesis

The Niementowski quinazoline synthesis is a classical method for the preparation of 4-oxo-3,4-dihydroquinazolines (also known as 3H-quinazolin-4-ones). wikipedia.org This reaction involves the condensation of anthranilic acids with amides at elevated temperatures. wikipedia.org The versatility of this method allows for the introduction of various substituents on the quinazolinone ring, depending on the choice of the starting anthranilic acid and amide. For instance, research has demonstrated its utility in creating potential EGFR-inhibiting molecules and complex polycyclic quinazolines. wikipedia.org Microwave irradiation has been explored as a technique to improve reaction times and yields compared to traditional thermal heating. nih.gov

A plausible mechanism for the Niementowski quinazoline synthesis, similar to the Friedländer synthesis, is thought to proceed through the initial formation of a Schiff base, followed by intramolecular condensation and subsequent dehydration to form the quinoline (B57606) ring system. wikipedia.org

Synthesis from Isatoic Anhydrides

Isatoic anhydride (B1165640) is a versatile and common precursor for the synthesis of a variety of quinazolinone derivatives. uomosul.edu.iq One-pot, three-component reactions involving isatoic anhydride, an amine, and an orthoester can afford 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. uomosul.edu.iq This method is compatible with a range of substituted isatoic anhydrides and various amines, including aryl, heteroaryl, alkyl, and cycloalkyl amines. uomosul.edu.iq The use of ammonium (B1175870) acetate (B1210297) in place of a primary amine in this reaction leads to the formation of 2-substituted quinazolin-4(3H)-ones. uomosul.edu.iq

The reaction mechanism typically involves the nucleophilic attack of the amine on the carbonyl group of isatoic anhydride, leading to the opening of the anhydride ring. Subsequent condensation and cyclization steps then form the final quinazolinone product.

Condensation Reactions with Anthranilamides and Aldehydes

The condensation of anthranilamides (2-aminobenzamides) with aldehydes is a direct and widely used method for synthesizing 2-substituted-2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the corresponding quinazolin-4(3H)-ones. A variety of catalysts can be employed to facilitate this cyclocondensation reaction.

For example, the reaction can be effectively carried out in dimethyl sulfoxide. This straightforward condensation provides a versatile route to a diverse range of 2-substituted quinazolin-4(3H)-ones.

ReactantsCatalyst/SolventProductYield (%)
Anthranilamide, AldehydeDimethyl Sulfoxide2-Substituted-2,3-dihydroquinazolin-4(1H)-oneVaries

Targeted Synthesis Strategies for this compound

The synthesis of the specific molecule this compound requires a more tailored approach, focusing on the strategic introduction of both the 3-amino group and the 2-cyclohexyl moiety. A common and effective strategy involves a two-step process starting from anthranilic acid.

Formation of the 4(3H)-one Ring System with a 3-Amino Group

A frequently employed method for the synthesis of 3-amino-quinazolin-4(3H)-ones involves the use of a benzoxazinone (B8607429) intermediate. This intermediate is typically formed from anthranilic acid and an appropriate acylating agent. The subsequent reaction of the benzoxazinone with hydrazine (B178648) hydrate (B1144303) leads to the formation of the 3-amino-quinazolin-4(3H)-one.

For instance, the synthesis of 3-amino-2-phenyl-1H-quinazolin-4-one is achieved by first condensing anthranilic acid with benzoyl chloride to form 2-phenylbenzo[d] wikipedia.orgresearchgate.netoxazin-4-one. wikipedia.org This intermediate is then treated with hydrazine hydrate to yield the desired 3-amino-2-phenyl-quinazolin-4(3H)-one. wikipedia.org A similar approach can be envisioned for the synthesis of this compound.

The general reaction scheme is as follows:

Formation of Benzoxazinone: Anthranilic acid is reacted with an acyl chloride (in this case, cyclohexanecarbonyl chloride) to form N-(cyclohexanecarbonyl)anthranilic acid.

Cyclization: The N-acylated anthranilic acid is then cyclized, often using a dehydrating agent like acetic anhydride, to form 2-cyclohexyl-3,1-benzoxazin-4-one.

Amination: The 2-cyclohexyl-3,1-benzoxazin-4-one is subsequently reacted with hydrazine hydrate to yield this compound.

StepReactantsReagents/ConditionsIntermediate/Product
1Anthranilic Acid, Cyclohexanecarbonyl chloridePyridineN-(cyclohexanecarbonyl)anthranilic acid
2N-(cyclohexanecarbonyl)anthranilic acidAcetic Anhydride, Heat2-Cyclohexyl-3,1-benzoxazin-4-one
32-Cyclohexyl-3,1-benzoxazin-4-oneHydrazine Hydrate, Ethanol, RefluxThis compound

Introduction of the Cyclohexyl Moiety at Position 2

The introduction of the cyclohexyl group at the 2-position of the quinazolinone ring is a critical step in the targeted synthesis. As outlined in the section above, this is typically achieved by using a cyclohexyl-containing reagent from the outset of the synthetic sequence.

The use of cyclohexanecarbonyl chloride to acylate anthranilic acid directly incorporates the cyclohexyl group, which is then carried through the cyclization to the benzoxazinone and the final reaction with hydrazine. This ensures the desired substitution at the 2-position of the resulting 3-amino-quinazolin-4(3H)-one.

Alternative approaches could involve the condensation of anthranilamide with cyclohexanecarboxaldehyde, followed by oxidation. However, the benzoxazinone route is a well-established and reliable method for achieving the desired substitution pattern.

Functionalization with the Amino Group at Position 3

A primary and widely adopted strategy for introducing the 3-amino functionality into the quinazolin-4(one) scaffold involves a two-step process commencing with anthranilic acid. The initial step is the formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. For the synthesis of the target compound, this would involve the acylation of anthranilic acid with cyclohexanecarbonyl chloride, typically in the presence of a base like pyridine, to yield 2-cyclohexyl-4H-3,1-benzoxazin-4-one. ijprajournal.com

The subsequent and crucial step is the aminolysis of the benzoxazinone ring with hydrazine hydrate (N₂H₄·H₂O). ijprajournal.comnih.gov This reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl group of the lactone ring, leading to ring opening and subsequent intramolecular cyclization to form the desired this compound. This method is broadly applicable for a variety of substituents at the 2-position, including alkyl and aryl groups. ijprajournal.commdpi.comresearchgate.net The reaction is typically carried out by refluxing the benzoxazinone intermediate with an excess of hydrazine hydrate in a suitable solvent such as ethanol. nih.govnih.gov

Advanced Synthetic Techniques and Process Optimization

To address the demand for more efficient and environmentally benign synthetic routes, several advanced techniques have been applied to the synthesis of 3-amino-quinazolin-4(3H)-ones.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 3-amino-quinazolin-4(3H)-one analogues. mdpi.com This technique significantly reduces reaction times compared to conventional heating methods. For instance, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one from its corresponding benzoxazinone and hydrazine hydrate was achieved in just 5 minutes under microwave irradiation (800 W), affording an 87% yield. In contrast, the conventional reflux method required 10 hours to achieve a 79% yield. Similarly, a green, tandem microwave-assisted process has been developed for the synthesis of various substituted 3-amino-2-methyl-quinazolin-4(3H)-ones from the corresponding benzoxazinones and hydrazine monohydrate in ethanol, with reaction times ranging from 20 to 33 minutes and yields between 31% and 85% over two steps. mdpi.com

The key advantages of microwave-assisted synthesis include rapid heating, which leads to a dramatic reduction in reaction time, and often results in cleaner reactions with higher yields. researchgate.net

CompoundMethodReaction TimeYield (%)Reference
3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneMicrowave (800 W)5 min87%
3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-oneConventional (Reflux)10 hours79%
Substituted 3-amino-2-methyl-quinazolin-4(3H)-onesMicrowave (250 W)20-33 min31-85% mdpi.com
3-Amino-2-phenylquinazolin-4(3H)-oneMicrowave (800 W)4 min81% researchgate.net

Catalyst-Free Synthesis Approaches

The reaction of 2-substituted-4H-3,1-benzoxazin-4-ones with hydrazine hydrate to form 3-amino-quinazolin-4(3H)-ones is often conducted without the need for an external catalyst. semanticscholar.orgresearchgate.net The inherent nucleophilicity of hydrazine is sufficient to drive the reaction to completion, typically under thermal conditions in a protic solvent like ethanol. nih.gov This catalyst-free approach is advantageous as it simplifies the reaction work-up and purification processes, and avoids potential contamination of the final product with metal catalysts. rsc.orgnih.govrsc.org The efficiency of this catalyst-free condensation underscores the high reactivity of the benzoxazinone intermediate towards strong nitrogen nucleophiles. semanticscholar.org

Derivatization Strategies for Structural Diversity of Quinazolinone Analogues

The 3-amino group of the quinazolinone core is a versatile handle for further chemical modifications, allowing for the generation of a wide array of derivatives with diverse structural features. researchgate.netekb.eg

Synthesis of Schiff Bases from 3-Amino-quinazolin-4(3H)-ones

A common and straightforward derivatization strategy is the synthesis of Schiff bases (imines) through the condensation of the 3-amino group with various aldehydes. nih.govresearchgate.net This reaction is typically carried out by refluxing the 3-amino-quinazolin-4(3H)-one with an equimolar amount of a substituted aldehyde in a solvent such as ethanol, often with a catalytic amount of glacial acetic acid to facilitate the dehydration process. researchgate.netresearchgate.net A wide range of aromatic and heterocyclic aldehydes can be employed, leading to a diverse library of Schiff bases. researchgate.netnih.gov The formation of the azomethine (C=N) linkage is a key transformation that extends the conjugation and modifies the steric and electronic properties of the parent molecule. ekb.eg

For example, novel Schiff bases have been synthesized by the condensation of 3-amino-2-methyl quinazolin-4-(3H)-ones with different aromatic aldehydes. nih.govresearchgate.net This method is directly applicable to this compound to generate a corresponding series of Schiff base derivatives.

3-Amino-quinazolinone ReactantAldehyde ReactantProductReference
3-Amino-2-methylquinazolin-4(3H)-oneVarious aromatic aldehydes3-(Substituted-benzylideneamino)-2-methylquinazolin-4(3H)-one nih.gov
3-Amino-2-methylquinazolin-4(3H)-one2,3-Indolinedione3-{(2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4-(3H)-one researchgate.net
2-Phenyl-3-amino-4(3H)-quinazolinonep-Nitrobenzaldehyde2-Phenyl-3-(p-nitrobenzylideneamino)-4(3H)-quinazolinone nih.gov

Molecular Hybridization with Other Bioactive Moieties (e.g., Triazoles, Thiazolidin-4-ones)

The hybridization of the 3-aminoquinazolin-4(3H)-one scaffold with other bioactive heterocyclic systems represents a rational drug design strategy to enhance therapeutic potential. Triazoles and thiazolidin-4-ones are frequently chosen for this purpose due to their own extensive pharmacological profiles. nih.govchemmethod.com

Hybridization with Triazoles:

The 1,2,4-triazole (B32235) ring is a key pharmacophore found in numerous approved drugs and is associated with a broad spectrum of biological effects, including antifungal, anticancer, and antiviral activities. nih.govijmphs.com The rationale for hybridizing this moiety with a quinazolinone core is to combine their respective mechanisms of action to create a more potent therapeutic agent. rsc.org

A common synthetic route to quinazolinone-triazole hybrids begins with a 3-amino-2-substituted-quinazolin-4(3H)-one precursor. This intermediate is often synthesized from the corresponding substituted anthranilic acid. nih.govmdpi.com The amino group at the N-3 position serves as a crucial handle for further elaboration. For instance, it can be reacted with chloroacetyl chloride to yield a 2-chloro-N-(4-oxo-2-substituted-quinazolin-3(3H)-yl)acetamide intermediate. This reactive intermediate can then undergo a substitution reaction with a thiol-containing triazole, such as 4-methyl-4H-1,2,4-triazole-3-thiol, to form the final hybrid molecule linked by a thioacetamido bridge. rsc.org

Researchers have synthesized various series of these hybrids and evaluated their biological activities. For example, certain quinazolinone-triazole hybrids have been tested for their cytotoxic effects against cancer cell lines like MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer). rsc.orgnih.gov The structure-activity relationship (SAR) studies of these hybrids often reveal that the nature and position of substituents on both the quinazolinone ring and the triazole-associated phenyl ring can significantly influence the biological activity. rsc.org

Interactive Data Table: Examples of Quinazolinone-Triazole Hybrids and Their Activity

Compound IDQuinazolinone Substituent (R)LinkerTriazole MoietyBiological Activity
Hybrid 1 Methyl2-Thioacetamido4-Methyl-1,2,4-triazoleCytotoxic against MCF-7 cells (IC₅₀: 38.38 μM) rsc.org
Hybrid 2 PhenylMethylene1,2,3-Triazole-PhenylAnticancer activity against MCF-7, A-549, HepG2 researchgate.net
Hybrid 3 Phenyl (electron-donating groups)1,2,3-TriazolePhenylAnti-tubercular activity rsc.org

Hybridization with Thiazolidin-4-ones:

The thiazolidin-4-one ring is another "privileged scaffold" in medicinal chemistry, with derivatives reported to possess a wide range of biological activities, including anticancer, antimicrobial, and antitubercular properties. chemmethod.commdpi.com The hybridization of this moiety with the quinazolinone core is a strategy to generate novel compounds with potentially enhanced or dual modes of action. rsc.org

The synthesis of quinazolinone-thiazolidin-4-one hybrids typically involves a multi-step sequence. A common approach starts with the reaction of a 3-amino-2-substituted quinazolin-4(3H)-one with an appropriate aromatic aldehyde to form a Schiff base (an imine). This intermediate then undergoes cyclocondensation with thioglycolic acid to construct the thiazolidin-4-one ring. This reaction directly links the quinazolinone N-3 position to the N-3 position of the thiazolidin-4-one ring.

The resulting hybrids have been evaluated for various biological activities. For instance, certain quinazolinone-thiazolidinone hybrids have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as notable anti-tubercular activity against Mycobacterium tuberculosis H37Rv. rsc.org SAR studies on these hybrids have indicated that substitutions on the phenyl ring attached to the thiazolidinone nucleus, such as chloro or nitro groups, can significantly modulate the potency. rsc.orgmdpi.com

Interactive Data Table: Examples of Quinazolinone-Thiazolidin-4-one Hybrids and Their Activity

Compound IDQuinazolinone Substituent (R)Thiazolidinone Substituent (R')Biological Activity
Hybrid A Aryl2-(4-Chlorophenyl)Antitubercular (MIC: 6.25 µg/mL) rsc.org
Hybrid B Aryl2-(4-Nitrophenyl)Antitubercular (MIC: 3.12 µg/mL) rsc.org
Hybrid C Aryl2-(3-Chlorophenyl)Cytotoxic against Hepatic cell line (IC₅₀: 1.79 µg/mL) mdpi.com
Hybrid D Aryl2-(4-Methoxyphenyl)Cytotoxic against MCF-7 cell line (IC₅₀: 1.94 µg/mL) mdpi.com

Exploration of Biological Activities and Underlying Mechanisms in Vitro Investigations

General Pharmacological Potential of Quinazolinone Derivatives

The quinazolinone scaffold is a foundational structure in medicinal chemistry, recognized for its vast pharmacological potential. nih.govnih.gov Termed a "privileged structure," it acts as a versatile blueprint for designing novel therapeutic agents. nih.govresearchgate.net A wealth of in vitro research has established that compounds derived from this core exhibit a wide array of biological activities. These include, but are not limited to, anti-inflammatory, antimicrobial (encompassing antibacterial and antifungal), anticancer, analgesic, and anticonvulsant properties. nih.govnih.govnih.govmdpi.comresearchgate.net

The functional diversity of quinazolinones is largely attributable to the ease with which various chemical groups can be substituted at multiple positions on the heterocyclic ring system. nih.govajol.info Scientists have systematically modified these positions, particularly at the C-2 and N-3 locations, to fine-tune the biological activity and enhance the potency and selectivity of these compounds. nih.govajol.info This adaptability has cemented the quinazolinone nucleus as a critical pharmacophore in the ongoing search for new and effective bioactive molecules. mdpi.comresearchgate.net

Anti-Inflammatory Activities and Mechanistic Insights (In Vitro)

Quinazolinone derivatives are a significant subject of research for their anti-inflammatory capabilities, with numerous analogues demonstrating potent effects in in vitro models. nih.govnih.gov A principal mechanism for the anti-inflammatory action of many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.govnih.govresearchgate.net

The cyclooxygenase enzyme has two main isoforms, COX-1 and COX-2. COX-1 is typically present in cells and maintains normal physiological functions, whereas COX-2 is induced during the inflammatory response. nih.govresearchgate.net A key goal in anti-inflammatory drug design is the selective inhibition of COX-2 to minimize the side effects associated with inhibiting COX-1. Many quinazolinone derivatives have been specifically investigated as selective COX-2 inhibitors. nih.govnih.gov

The potency of these compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the compound required to inhibit 50% of the enzyme's activity. Several series of quinazolinone derivatives have shown impressive COX-2 inhibition with IC₅₀ values in the low micromolar to nanomolar range, often comparable to or better than established anti-inflammatory drugs like Celecoxib. nih.govnih.gov The degree of selectivity is expressed as a Selectivity Index (SI), which is the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. nih.gov A higher SI value indicates greater selectivity for COX-2. nih.gov

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives
Compound Series/DerivativeIC₅₀ (µM) against COX-2Selectivity Index (SI) (COX-1/COX-2)
2-substituted mercapto-4(3H)-quinazolinone 4 0.33>303.0
2-substituted mercapto-4(3H)-quinazolinone 6 0.40>250.0
1-(4-Acetylphenyl)-quinazolin-5(6H)-one 6 0.2214.18
1-(4-Acetylphenyl)-quinazolin-5(6H)-one 13 0.4511.20
1-(4-Acetylphenyl)-quinazolin-5(6H)-one 7 0.867.94
1-(4-Acetylphenyl)-quinazolin-5(6H)-one 12 1.426.16

Anticancer Potential and Molecular Targeting (In Vitro)

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The quinazolinone scaffold is a cornerstone for the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.govnih.gov Overexpression and mutation of EGFR are linked to numerous cancers, making it a prime target for antitumor drugs. nih.gov Quinazolinone derivatives function by competing with ATP for binding at the kinase domain of the receptor, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways that control cell proliferation, survival, and migration. nih.govtandfonline.com

Numerous studies have synthesized and evaluated quinazolinone derivatives as potent EGFR inhibitors. For example, a 2-mercapto-quinazolin-4-one analog showed potent EGFR-TK inhibitory activity with an IC50 value of 13.40 nM, which is comparable to the approved drug Gefitinib. bohrium.com Another series of 3-methyl-quinazolinone derivatives was evaluated, with one compound demonstrating an IC50 value of 10 nM against EGFRwt-TK. nih.govtandfonline.com Molecular docking studies suggest these inhibitors form stable hydrogen bonds with key amino acid residues within the EGFR active site, such as R817 and T830. tandfonline.com

Table 2: EGFR Tyrosine Kinase Inhibitory Activity of Selected Quinazolinone Derivatives
Compound SeriesSpecific CompoundTargetInhibitory Concentration (IC50)Source
3-methyl-quinazolinonesCompound 5kEGFRwt-TK10 nM nih.govtandfonline.com
2-mercapto-quinazolin-4-onesCompound 24EGFR-TK13.40 nM bohrium.com
Quinazolin-4(3H)-onesCompound 6dEGFR0.069 µM (69 nM) tandfonline.com
Reference DrugGefitinibEGFR-TK18.14 nM bohrium.com

Inhibition of DNA Repair Enzyme Systems

Targeting DNA repair mechanisms is a key strategy in cancer therapy, as cancer cells often rely on hyperactive repair systems to survive DNA damage induced by chemotherapy. mdpi.com The enzyme Poly(ADP-ribose) polymerase (PARP) is critical for repairing single-strand DNA breaks. researchgate.netthieme-connect.com Quinazolinone derivatives have been identified as effective PARP inhibitors. nih.govresearchgate.net By inhibiting PARP, these compounds can induce "synthetic lethality" in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations), leading to cell cycle arrest and apoptosis. researchgate.net

Research has led to the development of potent quinazolinone-based PARP inhibitors. The compound 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) was identified as a potent inhibitor with an IC50 of 400 nM. researchgate.net More recently, a series of quinazolinone derivatives designed as bioisosteres of the approved PARP inhibitor Olaparib yielded compounds with significant activity; compound 12c showed a PARP-1 IC50 value of 30.38 nM. rsc.org These findings underscore the potential of the quinazolinone scaffold in developing inhibitors of DNA repair systems. researchgate.netrsc.org

Table 3: PARP-1 Inhibitory Activity of Selected Quinazolinone Derivatives
CompoundInhibitory Concentration (IC50)Source
8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025)400 nM researchgate.net
Quinazolinone Derivative 12c30.38 nM rsc.org
Reference Drug (Olaparib)27.89 nM rsc.org

Modulation of Apoptosis Pathways (e.g., Bcl-2 family proteins)

Inducing apoptosis, or programmed cell death, is a primary goal of cancer chemotherapy. Quinazolinone derivatives have been shown to effectively trigger apoptosis in cancer cells by modulating key regulatory proteins, particularly those of the Bcl-2 family. mdpi.com The Bcl-2 family consists of both anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax). The ratio of these proteins is a critical determinant of cell fate. spandidos-publications.com

Several studies have demonstrated that quinazolinone compounds can shift this balance to favor cell death. nih.gov For example, a novel 4-aniline quinazoline (B50416) derivative (Y22) was found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax in breast cancer cells. nih.gov Another quinazolinone derivative, MJ-33, markedly decreased the Bcl-2/Bax ratio in colorectal cancer cells. spandidos-publications.com This shift disrupts mitochondrial membrane potential, leading to the activation of executioner caspases (like caspase-3 and -7) and subsequent apoptosis. mdpi.comnih.gov Molecular docking studies further suggest that these compounds can fit into the active site of Bcl-2, inhibiting its function. nih.gov

Anti-Proliferative Effects on Specific Cancer Cell Lines (In Vitro)

Reflecting their ability to inhibit key molecular targets, quinazolinone derivatives consistently demonstrate broad and potent anti-proliferative activity against a wide array of human cancer cell lines in vitro. researchgate.netnih.gov The cytotoxic effects have been documented in cancers of the lung, breast, colon, prostate, and liver, among others. nih.govresearchgate.netvnu.edu.vn

The potency of these compounds is often in the low micromolar to nanomolar range. For instance, one derivative displayed superior sub-micromolar antiproliferative activity against the NCI-H460 lung cancer cell line with a GI50 of 0.789 µM. tandfonline.com In another study, certain derivatives exhibited excellent activity against MCF-7 breast cancer cells with IC50 values as low as 1.12 µM. researchgate.net A novel 4-aniline quinazoline derivative showed a strong inhibitory effect on MDA-MB-231 breast cancer cells with an IC50 of 4.53 μM. nih.gov Importantly, many of these compounds show reduced cytotoxicity against normal cell lines, suggesting a degree of selectivity for cancer cells. researchgate.nettandfonline.com

Table 4: In Vitro Anti-Proliferative Activity of Selected Quinazolinone Derivatives
Compound Series/IDCancer Cell LineCell Line TypeActivity (IC50 / GI50)Source
Compound 6dNCI-H460Lung CancerGI50 = 0.789 µM tandfonline.com
Compound Y22MDA-MB-231Breast CancerIC50 = 4.53 µM nih.gov
Compound 8eMCF-7Breast CancerIC50 = 1.12 µM researchgate.net
Compound 9fSMMC-7721HepatomaIC50 = 2.56 µM researchgate.net
Compound 9dHelaCervical CancerIC50 = 2.68 µM researchgate.net
Compound 7aA549Lung CancerIC50 = 3.53 µM researchgate.net
Compound 8hSKLU-1Lung CancerIC50 = 23.09 µg/mL vnu.edu.vn
Compound 8hHepG-2Liver CancerIC50 = 30.19 µg/mL vnu.edu.vn

Following a comprehensive search for scientific literature, it has been determined that there is no available data in the public domain regarding the in vitro biological activities of the specific chemical compound 3-Amino-2-cyclohexylquinazolin-4(3H)-one .

The creation of a scientifically accurate and informative article as per the provided outline is contingent on the existence of published research. Without such data, it is not possible to provide an analysis of its biological activities or to create the required data tables. Information on related quinazolinone derivatives exists, but the strict instruction to focus solely on "this compound" prevents the inclusion of data from other compounds.

Other Investigated Biological Activities (In Vitro)

Analgesic Effects

While direct in vitro studies specifically investigating the analgesic effects of this compound are not extensively documented, research on structurally similar compounds provides significant insights into its potential activity. The quinazolin-4(3H)-one nucleus is a well-established pharmacophore associated with analgesic properties. mdpi.com

A study on a series of novel 3-cyclohexyl-2-substituted hydrazino-quinazolin-4(3H)-ones revealed promising analgesic and anti-inflammatory activities. researchgate.net In particular, the compound 3-cyclohexyl-2-(1-methylbutylidene-hydrazino)-3H-quinazolin-4-one was identified as the most active compound in the series, demonstrating moderately more potent analgesic and anti-inflammatory effects compared to the standard drug, diclofenac (B195802) sodium. researchgate.net This suggests that the 3-cyclohexyl substitution on the quinazolinone ring is favorable for analgesic activity.

Furthermore, various other quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their analgesic potential. For instance, a series of 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones were investigated, with compound 2-(1-ethylpropylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one emerging as the most potent analgesic agent. nih.gov Similarly, studies on 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones and 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones have also reported significant analgesic activities. nih.govajol.info

The mechanism underlying the analgesic effects of many quinazolinone derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov A molecular docking study on a 3-Amino-2-Phenylquinazoline-4(3H)-one derivative suggested its potential as a selective COX-2 inhibitor. ub.ac.id Selective inhibition of COX-2 is a desirable characteristic for analgesic agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. ub.ac.id

Table 1: Analgesic Activity of Selected Quinazolinone Derivatives

CompoundAnalgesic Activity Compared to StandardReference
3-cyclohexyl-2-(1-methylbutylidene-hydrazino)-3H-quinazolin-4-oneModerately more potent than diclofenac sodium researchgate.net
2-(1-ethylpropylidene)-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-oneMost active in its series nih.gov
2-(1-ethylpropylidene)-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-oneMost active in its series nih.gov

Anti-Hypertensive and Cardiovascular Applications

The quinazolinone framework is a key structural feature in several clinically used cardiovascular drugs, such as the α1-adrenergic receptor antagonists prazosin (B1663645), doxazosin, and terazosin. nih.govresearchgate.net This highlights the significant potential of quinazolinone derivatives in the management of hypertension and other cardiovascular conditions. Research has indicated that substitutions at the 2 and 3-positions of the quinazolinone ring play a crucial role in their cardiovascular activity. medicalresearchjournal.orgresearchgate.net

Several studies have explored the antihypertensive effects of various quinazolinone derivatives. A series of novel substituted quinazolin-4(3H)-one derivatives demonstrated significant hypotensive effects and bradycardia in in vivo models, with some compounds showing better activity than the reference drug prazosin. researchgate.netbenthamdirect.com Another study on newly synthesized quinazoline derivatives reported that some compounds were as potent as prazosin in lowering blood pressure. nih.gov

The primary mechanism for the antihypertensive action of many quinazolinone-based compounds is the blockade of α1-adrenoceptors. nih.gov This blockade leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure. nih.gov Additionally, some quinazolinone derivatives may exert their cardiovascular effects through other mechanisms, such as direct vasodilation. researchgate.net For example, a study on 2-substituted 4(3H)-quinazolinones found that a compound containing a guanidino moiety exhibited antihypertensive activity, while a similar compound without this group was inactive. nih.gov

Table 2: Cardiovascular Activity of Selected Quinazolinone Derivatives

Compound ClassObserved EffectPotential MechanismReference(s)
Substituted quinazolin-4(3H)-onesHypotensive effect, bradycardiaα1-adrenergic receptor blockade researchgate.netbenthamdirect.com
Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolinesPotent hypotensive activityNot specified, compared to prazosin nih.gov
2-((2-hydroxyphenyl)amino)-4(3H)-quinazolinoneAntihypertensive activityGuanidino moiety dependent nih.gov

General Mechanisms of Action and Biological Target Interactions for this compound

Based on the biological activities observed in structurally related quinazolinone derivatives, several potential mechanisms of action and biological targets can be postulated for this compound.

For its potential analgesic effects , a likely mechanism is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2. nih.govnih.govub.ac.id The quinazolinone scaffold has been shown to interact with the active site of COX enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation. The nature of the substituents at the 2 and 3-positions of the quinazolinone ring can influence the potency and selectivity of COX inhibition. nih.gov

In the context of anti-hypertensive and cardiovascular applications , the primary hypothesized mechanism is the antagonism of α1-adrenergic receptors . nih.gov The structural similarity of the quinazolinone core to known α1-blockers suggests that this compound could bind to these receptors on vascular smooth muscle cells, preventing the vasoconstrictor effects of norepinephrine (B1679862) and leading to vasodilation and a decrease in blood pressure.

The diverse biological profile of the quinazolinone nucleus suggests that it is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.govnih.gov These can include various enzymes and receptors, and the specific activity is often determined by the nature and position of the substituents on the heterocyclic ring. nih.gov Therefore, while COX inhibition and α1-adrenoceptor blockade are prominent potential mechanisms for this compound, it may also interact with other biological targets, contributing to a broader pharmacological profile.

Structure Activity Relationship Sar Studies of 3 Amino 2 Cyclohexylquinazolin 4 3h One Analogues

Impact of Substitutions on the Quinazolinone Ring System

Systematic structural modifications of the 3-amino-2-cyclohexylquinazolin-4(3H)-one scaffold have provided deep insights into the pharmacophoric requirements for its biological activity. The following subsections detail the significance of substitutions at key positions of the quinazolinone ring.

Significance of the Cyclohexyl Moiety at Position 2

The substituent at the 2-position of the quinazolinone ring is a critical determinant of its biological activity. In the context of this compound, the cyclohexyl group imparts a significant degree of lipophilicity and steric bulk. Studies on related analogues have demonstrated that the nature of the substituent at this position can profoundly influence the compound's potency. For instance, in a series of 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones, modifications to the 2-position by condensation with various aldehydes and ketones led to a range of analgesic and anti-inflammatory activities.

A study investigating the analgesic and anti-inflammatory properties of 3-cyclohexyl-2-substituted hydrazino-quinazolin-4(3H)-ones revealed that the nature of the substituent at the 2-position significantly impacts efficacy. The following table presents a selection of these analogues and their corresponding biological activities.

CompoundR Group at Position 2Analgesic Activity (% protection)Anti-inflammatory Activity (% inhibition)
1-NH-N=C(CH₃)₂48.245.1
2-NH-N=C(CH₃)C₂H₅55.652.3
3-NH-N=CH-C₆H₅45.841.7
4-NH-N=CH-(p-Cl-C₆H₄)50.148.2
5-NH-N=CH-(p-OCH₃-C₆H₄)42.338.9

The data indicates that small alkylidene substituents on the hydrazino moiety at the 2-position, such as in compound 2, can lead to enhanced analgesic and anti-inflammatory effects compared to aromatic substituents. This suggests that the size and lipophilicity of the group at this position are crucial for optimal interaction with the biological target.

Role of the Amino Group at Position 3

The amino group at the 3-position is a key functional handle that can be readily modified to generate a diverse library of analogues with varied biological activities. The presence of this primary amine allows for the formation of Schiff bases, amides, and other derivatives, which can alter the electronic and steric properties of the molecule. This, in turn, influences the compound's ability to form hydrogen bonds and interact with receptor sites. For instance, the reaction of the 3-amino group with various aldehydes and ketones to form hydrazones has been a successful strategy in the development of potent analgesic and anti-inflammatory agents. The free amino group itself is considered a crucial pharmacophoric element, and its modification often leads to a significant change in the biological response.

Influence of Substituents at Positions 6 and 8 (e.g., Halogen Atoms)

The benzene (B151609) ring portion of the quinazolinone nucleus, specifically positions 6 and 8, provides another avenue for structural modification to enhance biological activity. The introduction of halogen atoms, such as chlorine, bromine, or iodine, at these positions has been shown to be a favorable strategy. Halogens are known to increase lipophilicity, which can improve cell membrane permeability. Furthermore, their electron-withdrawing nature can modulate the electronic environment of the entire ring system, potentially enhancing binding affinity to target proteins. Studies have shown that the presence of a bromo group at the 6-position can contribute to increased anti-inflammatory and analgesic activities in certain quinazolinone series. Similarly, di-iodo substitution at positions 6 and 8 has been reported to significantly improve antibacterial activity in some quinazolinone derivatives. nih.gov

Effects of Structural Variations at Position 4 (Carbonyl/Amine)

The carbonyl group at the 4-position of the quinazolinone ring is a critical feature for the biological activity of many derivatives. It acts as a hydrogen bond acceptor, which is often essential for the interaction with biological targets. The replacement of this carbonyl group with an amine or a substituted amine can lead to a different class of compounds, the 4-aminoquinazolines, which also exhibit a wide range of pharmacological effects. However, for the 4(3H)-quinazolinone series, the integrity of the carbonyl group is generally considered important for maintaining the characteristic biological activities associated with this scaffold. Alterations at this position can drastically change the molecule's shape and electronic properties, leading to a loss or a significant change in its biological profile.

Correlation between Molecular Structure and Biological Activity

The biological activity of this compound analogues is a direct consequence of their molecular structure, which dictates their physicochemical properties and their ability to interact with specific biological targets. The lipophilicity, electronic distribution, and steric conformation of the molecule are key factors that correlate with its efficacy.

For instance, in the realm of antimicrobial activity, the presence of a substituted aromatic ring at the 3-position and a methyl or thiol group at the 2-position are often deemed essential. nih.gov The introduction of halogens at positions 6 and 8 further enhances this activity. nih.gov This suggests that a combination of appropriate lipophilicity and electronic features is necessary for effective antimicrobial action.

The following table summarizes the general structure-activity relationships for various biological activities observed in analogues of this compound.

Position of SubstitutionFavorable for Antimicrobial ActivityFavorable for Anti-inflammatory/Analgesic Activity
2Methyl, ThiolSmall alkylidene hydrazino groups
3Substituted aromatic ringCyclohexyl, modified amino group (hydrazones)
4CarbonylCarbonyl
6 and 8Halogen atoms (Iodo)Halogen atoms (Bromo)

Ligand-Protein Binding Mechanisms and Essential Structural Requirements

The binding of this compound analogues to their protein targets is a complex interplay of various non-covalent interactions. Molecular docking studies and experimental data have revealed several key aspects of these binding mechanisms.

The quinazolinone core itself serves as a critical anchor within the binding pocket of target proteins. The carbonyl group at position 4 is a key hydrogen bond acceptor, frequently forming hydrogen bonds with amino acid residues such as asparagine and lysine (B10760008) in the active site. nih.gov Similarly, the nitrogen atom at position 1 can also participate in hydrogen bonding interactions. rsc.org

The amino group at position 3 is another crucial feature, acting as a hydrogen bond donor. This group has been shown to interact with receptor residues like aspartate and serine. nih.gov The presence of this amino group is considered essential for the biological activity of many quinazolinone derivatives.

The substituent at position 2 of the quinazolinone ring significantly influences the binding affinity and selectivity. In the case of this compound, the cyclohexyl group plays a vital role in establishing hydrophobic interactions with the target protein. Studies on analogues with different alkyl substituents at the C2 position have demonstrated that an increase in the number of carbon atoms in the alkyl chain can lead to stronger hydrophobic interactions with the receptor. nih.gov The bulky and lipophilic nature of the cyclohexyl ring is therefore expected to promote favorable van der Waals interactions within a hydrophobic pocket of the binding site.

Table 1: Key Ligand-Protein Interactions of Quinazolinone Analogues

Structural FeatureType of InteractionInteracting Amino Acid Residues (Examples)
Carbonyl group (C4)Hydrogen Bond AcceptorAsparagine, Lysine nih.gov
Nitrogen atom (N1)Hydrogen Bond Acceptor-
Amino group (N3)Hydrogen Bond DonorAspartate, Serine nih.gov
Cyclohexyl group (C2)Hydrophobic InteractionsHydrophobic pockets
Quinazolinone Ringsπ-π Stacking, π-CationHistidine, Tyrosine, Phenylalanine nih.gov

Quantitative Structure-Activity Relationship (QSAR) Interpretations

Quantitative Structure-Activity Relationship (QSAR) studies provide valuable insights into the correlation between the physicochemical properties of molecules and their biological activities. For quinazolinone analogues, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to understand the structural requirements for enhanced activity.

These models generate contour maps that visualize the regions around the molecule where specific properties are predicted to influence biological activity.

Electrostatic Fields: CoMSIA contour maps often indicate that electropositive potentials are favorable in certain regions, suggesting that electron-donating groups could enhance activity. Conversely, regions with favorable electronegative potentials suggest that electron-withdrawing groups would be beneficial. For instance, in some models for quinazolinone-based inhibitors, the region around the substituent at position 2 has shown a preference for electropositive groups.

Hydrophobic Fields: Hydrophobic contour maps highlight areas where bulky, lipophilic groups are favored. The presence of a large favorable hydrophobic region around the C2 position in many QSAR models for quinazolinone derivatives rationalizes the beneficial effect of substituents like the cyclohexyl group. These findings are consistent with the understanding that hydrophobic interactions are crucial for the binding of these ligands. nih.gov

Steric Fields: Steric contour maps indicate regions where bulky substituents are either favored (green contours) or disfavored (yellow contours). For the 2-position of the quinazolinone core, steric bulk is often well-tolerated and can be advantageous, provided it fits within the confines of the binding pocket. The cyclohexyl group, being a moderately bulky substituent, is likely to occupy such a favorable steric region.

Hydrogen Bond Donor and Acceptor Fields: These maps pinpoint areas where hydrogen bond donors and acceptors on the ligand would lead to improved activity. For this compound analogues, a strong hydrogen bond donor region is consistently observed near the 3-amino group, and a hydrogen bond acceptor region is seen near the 4-carbonyl group, reinforcing the importance of these functional groups for potent biological activity.

Table 2: Interpreted QSAR Findings for Quinazolinone Analogues

QSAR FieldInterpretation for this compound Analogues
ElectrostaticPotential for activity modulation through electron-donating or withdrawing groups on the cyclohexyl ring or quinazolinone core.
HydrophobicThe cyclohexyl group at C2 likely contributes positively to activity by occupying a favorable hydrophobic region.
StericThe bulk of the cyclohexyl group is likely well-accommodated and may enhance binding affinity.
H-Bond DonorThe 3-amino group is a critical hydrogen bond donor for activity.
H-Bond AcceptorThe 4-carbonyl group is a key hydrogen bond acceptor for activity.

Computational Approaches in the Research of 3 Amino 2 Cyclohexylquinazolin 4 3h One

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, forming a stable complex. ijddr.in In the context of 3-Amino-2-cyclohexylquinazolin-4(3H)-one, docking simulations are employed to understand how it might fit into the active site of a biological target, such as an enzyme or receptor. These studies are fundamental to predicting its potential as an inhibitor or modulator of protein function.

The primary goal of molecular docking is to predict the binding conformation, or "pose," of a ligand within a target's binding pocket. For a quinazolinone derivative, this involves positioning the molecule within the three-dimensional structure of the protein target. The process evaluates numerous possible orientations and conformations, scoring them based on factors like steric hindrance and intermolecular energetics. The resulting top-ranked poses represent the most probable binding modes. For instance, in studies involving various quinazolinone derivatives, docking has been used to predict their binding to targets like matrix metalloproteinase-13 (MMP-13) and phosphoinositide 3-kinase δ (PI3Kδ). rsc.orgnih.gov The accuracy of these predictions is often validated by redocking a known co-crystallized ligand and ensuring the computational pose closely matches the experimental one. ijddr.in

Once a plausible binding pose is identified, a detailed analysis of the intermolecular interactions between the ligand and the protein's active site residues is performed. These interactions are crucial for the stability of the protein-ligand complex and are the basis of the compound's biological activity. For the quinazolinone scaffold, common interactions include:

Hydrogen Bonds: The quinazolinone core contains hydrogen bond donors (the amino group) and acceptors (the carbonyl oxygen and ring nitrogens) that can form critical hydrogen bonds with amino acid residues like serine, threonine, or aspartic acid in the active site. nih.govnih.gov

Hydrophobic Interactions: The cyclohexyl group at the 2-position and the fused benzene (B151609) ring are nonpolar and likely to engage in favorable hydrophobic interactions with nonpolar residues such as alanine, valine, and leucine (B10760876) within the binding pocket. rsc.orgnih.gov

Electrostatic and Pi-Alkyl Interactions: The aromatic system of the quinazolinone ring can participate in electrostatic or pi-alkyl interactions with charged or aliphatic residues, further stabilizing the complex. nih.gov

Interaction TypePotential Residues InvolvedPart of Compound
Hydrogen BondSerine, Threonine, Aspartic Acid, Lysine (B10760008)Amino Group, Carbonyl Oxygen
HydrophobicAlanine, Valine, Leucine, MethionineCyclohexyl Ring, Benzene Ring
ElectrostaticAspartic Acid, Glutamic AcidQuinazolinone Core

This table presents a generalized summary of potential intermolecular interactions for quinazolinone derivatives based on computational studies of the compound class.

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms in the protein-ligand complex over time, typically nanoseconds, providing insights into the stability of the binding pose and the flexibility of the interacting molecules. rsc.org For a compound like this compound, MD simulations can confirm whether the key interactions identified in docking are maintained over time and reveal subtle conformational changes in the protein or ligand upon binding. nih.gov This technique helps to refine the understanding of the binding mechanism and increases confidence in the predictions made by static docking models. rsc.org

Quantum Chemical Calculations

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental computational approach used to predict the reactivity and kinetic stability of a molecule. wikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This higher reactivity can correlate with greater biological activity. nih.gov For quinazolinone derivatives, FMO analysis helps in understanding their electronic properties and potential for intermolecular charge transfer, which is crucial for receptor-ligand interactions. nih.gov

In studies of related 2-phenylquinazolin-4(3H)-one derivatives, Density Functional Theory (DFT) calculations have been used to determine the energies of these frontier orbitals. For example, calculations for 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh) revealed HOMO-LUMO energy gaps of 4.60 eV and 4.47 eV, respectively. researchgate.net Such analyses for this compound would elucidate the influence of the cyclohexyl group on the electronic distribution and reactivity of the quinazolinone core. The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attacks.

Compound AnalogueHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
3-amino-2-phenylquinazolin-4(3H)-one (QH)-6.19-1.594.60 researchgate.net
4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh)-6.51-2.044.47 researchgate.net

Virtual Screening and Chemical Library Design

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally. For a scaffold like this compound, virtual screening can be employed to explore its potential as an inhibitor for various biological targets.

Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the biological target of interest. nih.gov This method assumes that molecules with similar structures or properties are likely to exhibit similar biological activities. Key LBVS methodologies include:

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. If a known active ligand for a target exists, a pharmacophore model can be generated and used to screen large databases for compounds that match this spatial arrangement.

Similarity Searching: This approach involves screening a database to find molecules that are similar to a known active compound (a query molecule). Similarity is assessed based on 2D fingerprints or 3D shape and electrostatic properties.

For this compound, if it were identified as a hit compound, LBVS could be used to find other commercially available or virtual compounds with potentially similar or improved activity.

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the target macromolecule, which is typically determined through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. The primary SBVS technique is molecular docking.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target receptor. Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the receptor's binding site and use a scoring function to estimate the binding affinity for each pose. By docking a large library of compounds, researchers can rank them based on their predicted binding scores and prioritize the most promising candidates for further testing. Derivatives of the this compound scaffold would be docked into the active site of a target protein to predict their binding mode and affinity.

Based on a promising lead compound such as this compound, an in-house or virtual chemical library can be designed to explore the structure-activity relationship (SAR). This involves systematically modifying the lead scaffold to synthesize a focused collection of analogues. For the target compound, modifications could include:

Altering the cyclohexyl group (e.g., changing its substitution or replacing it with other cyclic or acyclic aliphatic groups).

Substituting various positions on the quinazolinone's benzene ring.

Modifying the 3-amino group with different substituents.

Each designed molecule in this focused library would then be evaluated computationally, using methods like docking and FMO analysis, to predict its potential for improved activity before committing resources to chemical synthesis. researchgate.net

ScaffoldModification SiteExample ModificationsRationale for Modification
3-Amino-quinazolin-4(3H)-onePosition 2 (Cyclohexyl)Cyclopentyl, Phenyl, Propyl, EthylExplore steric and electronic requirements of the binding pocket.
Quinazolinone RingHalogens (Cl, F), Methoxy (-OCH3), Nitro (-NO2) at positions 6, 7, 8Modulate electronic properties, solubility, and metabolic stability.
Position 3 (Amino)Acetylation, Benzylidene formationInvestigate the role of the amino group in hydrogen bonding and overall activity.

Integration of Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) integrates various computational methodologies into a comprehensive workflow to streamline the drug discovery process. The journey from a hit compound to a drug candidate often involves an iterative cycle of design, synthesis, and testing, which is significantly enhanced by CADD.

For a molecule like this compound, a typical CADD workflow would begin with its identification as a hit, perhaps from a high-throughput screening campaign. FMO and other quantum chemical calculations would then be performed to understand its intrinsic electronic properties. researchgate.net Subsequently, both ligand-based and structure-based virtual screening could be employed to identify related compounds with potentially better properties.

Molecular docking studies would provide insights into the specific interactions between the quinazolinone scaffold and its target, guiding the rational design of new analogues with improved binding affinity. The designed in-house library of compounds would be prioritized based on these computational predictions. As experimental data for newly synthesized compounds become available, they are used to refine the computational models, creating a feedback loop that makes subsequent predictions more accurate. This integrated approach ensures that synthetic chemistry efforts are focused on compounds with the highest probability of success, accelerating the development of novel therapeutics.

Crystallographic and Spectroscopic Characterization in Academic Research

X-ray Diffraction Studies for Solid-State Structural Elucidation

No published X-ray diffraction data for 3-Amino-2-cyclohexylquinazolin-4(3H)-one was found. However, studies on analogous compounds provide insight into the expected structural features.

Determination of Molecular Conformation and Dihedral Angles

For structurally similar compounds like 3-amino-2-propylquinazolin-4(3H)-one, X-ray crystallography has shown that the alkyl group at the 2-position is often oriented nearly perpendicular to the plane of the quinazolinone ring system. nih.govnih.gov For the 2-propyl analogue, a dihedral angle of 88.98 (9)° was reported between the propyl group and the quinazolinone mean plane. nih.govnih.gov It is anticipated that the bulky cyclohexyl group in this compound would also adopt a conformation that minimizes steric hindrance with the core structure, likely resulting in a significant dihedral angle.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Lattice

In the crystal structures of related 3-amino-2-alkylquinazolin-4(3H)-ones, intermolecular interactions play a crucial role in the formation of the crystal lattice. For the 2-propyl derivative, intermolecular N—H···N and N—H···O hydrogen bonds are observed, which create a three-dimensional network. nih.govnih.gov Additionally, π-π stacking interactions between the aromatic rings of neighboring molecules are a common feature, with reported centroid-to-centroid distances around 3.6 Å. nih.govnih.govresearchgate.net It is expected that this compound would exhibit similar hydrogen bonding patterns involving the amino group and the carbonyl oxygen. The presence of the non-aromatic cyclohexyl ring would likely influence the packing and potentially hinder extensive π-π stacking compared to smaller, linear alkyl or aromatic substituents.

Advanced Spectroscopic Methods for Structural Confirmation

While specific spectra for this compound are not published, the characteristic spectroscopic data for this family of compounds are well-documented.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a fundamental tool for the structural elucidation of quinazolinone derivatives.

¹H-NMR: For a compound like this compound, the ¹H-NMR spectrum in a solvent such as DMSO-d₆ would be expected to show characteristic signals for the aromatic protons of the quinazolinone core, typically in the range of δ 7.0-8.5 ppm. A broad singlet for the amino (NH₂) protons would also be anticipated, likely around δ 5.5-6.0 ppm. The protons of the cyclohexyl ring would appear as a series of multiplets in the upfield region, generally between δ 1.0-3.0 ppm.

¹³C-NMR: The ¹³C-NMR spectrum would provide confirmation of the carbon skeleton. The carbonyl carbon (C=O) of the quinazolinone ring is expected to resonate at approximately δ 160 ppm. The aromatic carbons would appear in the δ 115-150 ppm region. The carbons of the cyclohexyl ring would be found in the upfield region of the spectrum.

The following table provides representative ¹H and ¹³C NMR data for a related compound, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, to illustrate the expected chemical shift ranges.

Compound ¹H-NMR (DMSO-d₆, δ ppm) ¹³C-NMR (DMSO-d₆, δ ppm)
3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one8.20 (1H, dd), 7.84 (1H, dt), 7.69 (1H, d), 7.59-7.42 (5H, m), 5.51 (2H, s, NH₂)159.3 (C=O), 156.3, 146.4, 137.6, 133.4, 132.3, 132.2, 131.2, 130.7, 129.9, 128.6, 128.1, 127.7, 117.4

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups within the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band for the C=O (amide) stretching vibration would be present around 1670-1680 cm⁻¹. The N-H stretching vibrations of the amino group would appear as one or two bands in the region of 3300-3470 cm⁻¹. The C=N stretching of the quinazoline (B50416) ring would be observed around 1600-1620 cm⁻¹. Aromatic C=C stretching vibrations would also be visible in the 1470-1615 cm⁻¹ range.

The table below shows typical IR absorption bands for a related compound.

Functional Group Expected IR Absorption Range (cm⁻¹)
N-H Stretch (Amine)3461, 3300
C-H Stretch (Aromatic)~3012
C=O Stretch (Amide)~1672
C=N Stretch~1614
C=C Stretch (Aromatic)1471, 1614
C-N Stretch~1338

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for confirming the elemental composition of a new compound. For this compound, which has a molecular formula of C₁₄H₁₇N₃O, HRMS would be used to measure the exact mass of the molecular ion ([M+H]⁺). This experimental mass would then be compared to the calculated theoretical mass to confirm the molecular formula with high accuracy. While no specific HRMS data for the title compound has been published, this technique is standard practice in the characterization of novel organic molecules. nih.gov

Future Research Trajectories and Academic Prospects

Advancements in Targeted Therapeutic Development Based on Quinazolinone Scaffolds

The quinazolinone nucleus is a cornerstone in the development of targeted cancer therapies. nih.gov Numerous derivatives have been identified as potent inhibitors of various protein kinases and other molecular targets implicated in oncogenesis. nih.gov Future research will likely focus on designing next-generation quinazolinone-based compounds with enhanced selectivity and potency against specific cancer-related targets. Remarkable advancements in molecular biology have illuminated various pathways responsible for cancer, creating abundant opportunities for the development of targeted anticancer agents. nih.gov

Researchers are actively exploring the structure-activity relationships (SAR) of quinazolinone derivatives to optimize their therapeutic potential. mdpi.com SAR studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring system are significant for modulating pharmacological activities. mdpi.comnih.gov For instance, the introduction of different heterocyclic moieties at position 3 has been shown to increase activity. mdpi.com This provides a strong rationale for further investigation into derivatives like 3-Amino-2-cyclohexylquinazolin-4(3H)-one.

The development of hybrid molecules, which combine the quinazolinone pharmacophore with other bioactive scaffolds, is a rapidly emerging area. nih.govrsc.org This molecular hybridization strategy aims to create analogues with improved potency and the ability to interact with multiple biological targets, which is particularly relevant for complex diseases like cancer. nih.govrsc.org The versatility of the quinazolinone scaffold makes it an ideal candidate for such molecular engineering, promising the discovery of novel compounds with multifaceted biological activity. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing the drug discovery process. openmedicinalchemistryjournal.com Rational drug design, underpinned by computational tools, allows for the efficient identification and optimization of lead compounds. openmedicinalchemistryjournal.com Methodologies such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies are instrumental in predicting the binding modes and affinities of new molecules with their biological targets. openmedicinalchemistryjournal.comresearchgate.net

For the this compound scaffold, these computational approaches can accelerate the design of derivatives with desired pharmacological profiles. mdpi.com By simulating interactions at an atomic level, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources. openmedicinalchemistryjournal.com For example, a combined target and QSAR-based strategy has been successfully used to define novel pharmacophore models for designing new derivatives. researchgate.net

Iterative cycles of computational prediction followed by experimental validation are becoming a powerful strategy for optimizing the properties of therapeutic candidates. nih.gov This hybrid approach enables a more efficient exploration of the vast chemical space around the quinazolinone scaffold. nih.gov The integration of machine learning and protein language models is further enhancing the ability to predict protein properties and guide engineering efforts, opening new avenues for designing quinazolinone-based therapeutics. nih.gov

Exploration of Novel Biological Pathways and Undiscovered Mechanisms of Action

While the anticancer properties of quinazolinones are well-documented, their full therapeutic potential remains to be explored. mdpi.com These compounds exhibit a wide array of other biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects. nih.govmdpi.com Future research will undoubtedly focus on elucidating the novel biological pathways and mechanisms of action underlying these diverse pharmacological effects.

The stability and lipophilicity of the quinazolinone core enable it to penetrate the blood-brain barrier, making it a suitable scaffold for targeting central nervous system (CNS) disorders. nih.gov This has spurred investigations into its potential for treating neurodegenerative diseases like Alzheimer's. mdpi.com Studies have shown that quinazoline (B50416) derivatives can modulate key processes involved in the pathogenesis of Alzheimer's, such as cholinergic deficit, β-amyloid aggregation, and oxidative stress. mdpi.com

A deeper understanding of how compounds like this compound interact with various biological systems could lead to their repurposing for new therapeutic indications. mdpi.com For example, certain quinazolinone derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells through specific molecular pathways. mdpi.comnih.gov Further mechanistic studies are crucial for uncovering new therapeutic targets and expanding the clinical applications of this versatile scaffold.

Development of Multi-Target Directed Ligands based on this compound Scaffold

The "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases. nih.gov This has led to the emergence of multi-target-directed ligands (MTDLs), single compounds designed to interact with multiple biological targets simultaneously. mdpi.comnih.gov The quinazolinone scaffold is an excellent platform for the development of MTDLs due to its structural versatility and broad bioactivity. mdpi.comnih.gov

In the context of Alzheimer's disease, for example, MTDLs based on the quinazoline scaffold are being designed to concurrently inhibit enzymes like acetylcholinesterase and monoamine oxidase B, while also mitigating β-amyloid aggregation and oxidative stress. mdpi.comstrath.ac.uk This multi-pronged approach is believed to offer enhanced therapeutic efficacy and a reduced risk of drug resistance compared to single-target agents. mdpi.com

The this compound scaffold provides a solid foundation for creating novel MTDLs. By strategically modifying the cyclohexyl and amino groups, as well as other positions on the quinazolinone ring, medicinal chemists can design molecules that engage with multiple targets relevant to a specific disease. nih.gov For instance, newly designed 4-aminoquinazoline derivatives have been synthesized and evaluated for their potential multitarget anticancer activities. nih.gov This strategy holds significant promise for developing more effective treatments for a range of complex disorders, from cancer to neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2-cyclohexylquinazolin-4(3H)-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 3-cyclohexyl-2-hydrazino-3H-quinazolin-4-one with appropriate ketones/aldehydes in glacial acetic acid under reflux (41 hours). Post-reaction, the product is isolated by ice-water precipitation, filtration, and recrystallization from ethanol . For efficiency, microwave-assisted synthesis significantly reduces reaction time (e.g., from hours to minutes) and improves yields (e.g., ~20% increase compared to conventional heating) .
  • Data Reference : Table 1 in compares yields (85–92% vs. 65–78%) and reaction times (8–12 minutes vs. 4–6 hours) for microwave vs. conventional methods.

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve bond angles and spatial arrangement (e.g., disorder analysis in methanol solvates) .
  • NMR spectroscopy (1H/13C) to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, aromatic protons at δ 7.0–8.5 ppm).
  • Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 267.28) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H313/H333 warnings) .
  • Use fume hoods during synthesis due to acetic acid vapors and potential hydrazine byproducts .
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction mechanisms for quinazolin-4(3H)-one formation be experimentally validated?

  • Methodological Answer :

  • Intermediate isolation : Trap open-chain intermediates (e.g., 2-chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide) via controlled quenching .
  • Kinetic studies : Monitor reaction progress via TLC/HPLC to identify rate-determining steps (e.g., cyclization vs. nucleophilic attack) .
  • DFT calculations : Model transition states for ring closure to predict regioselectivity .

Q. What in vitro assays are suitable for evaluating its anticholinesterase activity?

  • Methodological Answer :

  • Ellman’s assay : Measure acetylcholinesterase (AChE) inhibition using 5,5’-dithiobis-2-nitrobenzoic acid (DTNB). AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow anion (λ = 412 nm). Calculate IC50 values from dose-response curves .
  • β-amyloid aggregation assay : Incubate with β-amyloid (1–42) and Congo red; monitor aggregation via fluorescence quenching (λex/em = 540/590 nm) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified cyclohexyl (e.g., halogenated, alkylated) or amino groups (e.g., acylated, alkylated) .
  • Biological testing : Screen analogs for bioactivity (e.g., IC50 in AChE assays , ED50 in carrageenan-induced edema models ).
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。